1H-Imidazole, 2-pentadecyl-
Overview
Description
1H-Imidazole, 2-pentadecyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their versatility and are found in various natural and synthetic compounds. The 2-pentadecyl substitution adds a long alkyl chain to the imidazole ring, which can significantly alter its physical and chemical properties.
Preparation Methods
The synthesis of 1H-Imidazole, 2-pentadecyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 1,2-diketones with aldehydes and ammonium acetate in the presence of a catalyst. This reaction can be carried out under various conditions, including solvent-based and solvent-free methods, often using green chemistry principles to minimize environmental impact .
Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as metal-organic frameworks or ionic liquids can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1H-Imidazole, 2-pentadecyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions. .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
1H-Imidazole, 2-pentadecyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Imidazole derivatives are known for their pharmacological activities, including antimicrobial, antifungal, and anticancer properties. .
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-pentadecyl- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The long alkyl chain may enhance the compound’s ability to interact with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways .
Comparison with Similar Compounds
1H-Imidazole, 2-pentadecyl- can be compared with other imidazole derivatives, such as:
1H-Imidazole, 2-methyl-: This compound has a shorter alkyl chain, which may result in different solubility and reactivity properties.
1H-Imidazole, 2-ethyl-: Similar to the methyl derivative but with a slightly longer chain, affecting its physical and chemical behavior.
1H-Imidazole, 2-phenyl-: The phenyl group introduces aromaticity, which can significantly alter the compound’s electronic properties and reactivity
The uniqueness of 1H-Imidazole, 2-pentadecyl- lies in its long alkyl chain, which can impart distinct hydrophobic characteristics and influence its interactions with biological membranes and other hydrophobic environments .
Properties
IUPAC Name |
2-pentadecyl-1H-imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h16-17H,2-15H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQCONAKTCBAMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NC=CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560311 | |
Record name | 2-Pentadecyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38668-47-2 | |
Record name | 2-Pentadecyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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